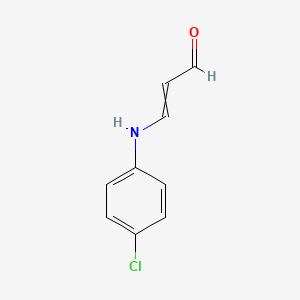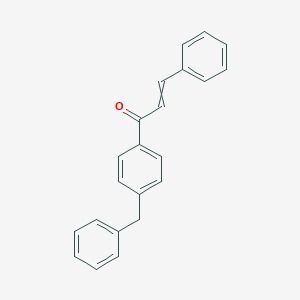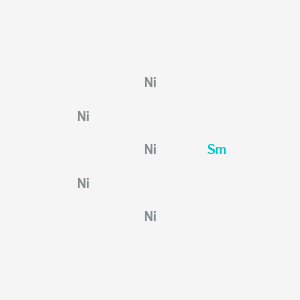
Nickel;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel and samarium form a variety of compounds, often utilized in advanced materials and catalysis. Samarium, a rare-earth element, is known for its unique magnetic and catalytic properties, while nickel is a transition metal with significant industrial applications. The combination of these two elements results in compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel and samarium compounds can be synthesized through various methods. One common approach is the microwave-assisted synthesis, where nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate are used as precursors . Another method involves a two-step vapor–solid reaction technique, particularly for synthesizing samarium-doped nickel phosphide .
Industrial Production Methods
In industrial settings, nickel and samarium compounds are often produced through mechanical mixing and high-speed ball milling. This method involves separately preparing nickel oxide and samarium-doped cerium oxide powders, which are then mechanically mixed in a wet medium .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel and samarium compounds undergo various chemical reactions, including:
Oxidation: For example, nickel/samarium-doped ceria is used in the catalytic partial oxidation of methane.
Substitution: Samarium-doped nickel phosphide exhibits enhanced hydrogen evolution reaction activity.
Common Reagents and Conditions
Common reagents include nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate. Reaction conditions often involve high temperatures and specific ratios of nickel to samarium to achieve optimal catalytic activity .
Major Products Formed
Major products include nickel/samarium-doped ceria, which is used in fuel cells, and samarium-doped nickel phosphide, which is an efficient electrocatalyst for hydrogen evolution reactions .
Applications De Recherche Scientifique
Nickel and samarium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which nickel and samarium compounds exert their effects often involves a synergistic interaction between the nickel and samarium atoms. For example, in nickel/samarium-doped ceria, the catalytic activity is determined by the interaction between nickel metals and the metal-support, which creates optimal oxygen vacancies and ion diffusivity . In samarium-doped nickel phosphide, samarium doping improves the electrochemical properties, such as particle size and charge transfer ability, enhancing the hydrogen evolution reaction .
Comparaison Avec Des Composés Similaires
Nickel and samarium compounds can be compared with other similar compounds, such as nickel-gadolinium and nickel-yttrium compounds. While nickel-gadolinium films exhibit lower magnetization compared to nickel-samarium films, the latter shows higher magnetization due to the formation of ferromagnetic intermetallic compounds like Sm2Ni17 . Nickel-yttrium compounds, on the other hand, have different magnetic and catalytic properties due to the distinct characteristics of yttrium compared to samarium .
List of Similar Compounds
- Nickel-gadolinium
- Nickel-yttrium
- Nickel-cerium
Propriétés
Numéro CAS |
56091-69-1 |
|---|---|
Formule moléculaire |
Ni5Sm |
Poids moléculaire |
443.8 g/mol |
Nom IUPAC |
nickel;samarium |
InChI |
InChI=1S/5Ni.Sm |
Clé InChI |
YGOLZZNNRNSXJC-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


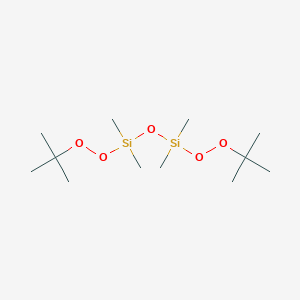
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)

![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
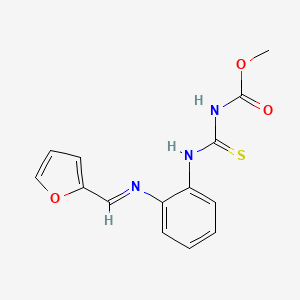
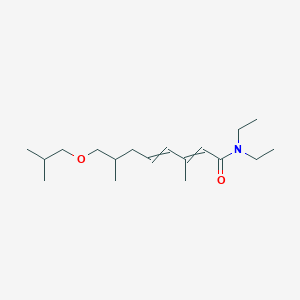
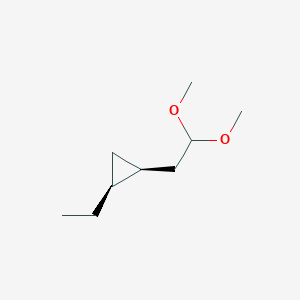

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
